6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
CAS No.:
Cat. No.: VC17843806
Molecular Formula: C11H13N3S
Molecular Weight: 219.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3S |
|---|---|
| Molecular Weight | 219.31 g/mol |
| IUPAC Name | 6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine |
| Standard InChI | InChI=1S/C11H13N3S/c1-8-3-4-10(5-12-8)13-6-11-9(2)14-7-15-11/h3-5,7,13H,6H2,1-2H3 |
| Standard InChI Key | VWEYZNNSMHWKEY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(C=C1)NCC2=C(N=CS2)C |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 3-position with an amine group linked to a 4-methylthiazole moiety via a methylene bridge. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine |
| SMILES | CC1=NC=C(C=C1)NCC2=C(N=CS2)C |
| InChIKey | VWEYZNNSMHWKEY-UHFFFAOYSA-N |
| Molecular Weight | 219.31 g/mol |
| XLogP3 | 2.4 (estimated) |
The thiazole ring contributes to its planar aromaticity, while the pyridine nitrogen enhances hydrogen-bonding potential .
Spectroscopic Characterization
Data from PubChem and synthesis patents reveal the following spectral properties:
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IR Spectroscopy: Strong absorption bands at 3300–3100 cm (N–H stretch) and 1600–1500 cm (C=C/C=N aromatic stretches) .
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NMR (H):
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine involves multi-step protocols, as detailed in WO2021074138A1 :
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Suzuki Coupling:
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Nucleophilic Substitution:
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Final Functionalization:
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Condensation of the amine with 4-methylthiazole-5-carbaldehyde under reductive amination conditions (NaBHCN, MeOH) yields the target compound.
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Optimization Challenges
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Nitropyrimidine Reduction: The use of SnCl requires strict anhydrous conditions to prevent hydrolysis, complicating scale-up .
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Purification: Crude products often contain phosphorous salts from diphenylphosphoryl azide (DPPA), necessitating chromatographic purification (60% yield) .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in Water | <0.1 mg/mL (25°C) |
| LogP (Octanol-Water) | 2.4 (calculated) |
| Stability | Stable under inert atmosphere |
The compound exhibits limited aqueous solubility, favoring organic solvents like DMSO or dichloromethane .
Industrial and Research Applications
Chemical Intermediates
The compound serves as a precursor in synthesizing:
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Anticancer Agents: Modified to include trifluoromethyl groups for enhanced bioavailability .
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PET Tracers: Radiolabeled with F for imaging kinase activity.
Material Science
Thiazole-pyridine hybrids are explored as:
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